Physicochemical Differentiation: C6-Methoxy vs. Des-Methoxy Analog Impacts Predicted Permeability and Solubility
The C6 methoxy substituent in CAS 76574-35-1 increases the topological polar surface area (TPSA) to 84.8 Ų compared with 68.5 Ų for the des-methoxy analog 4-amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3), a difference of +16.3 Ų [1]. The computed XLogP3 is 0.8 versus 0.5 for the des-methoxy comparator—a shift of +0.3 log units that moves the compound closer to the optimal CNS drug-like range (1–3) [2]. These computed differences have experimentally validated consequences in related pyrimidine-5-carbonitrile series where TPSA values above 80 Ų correlate with reduced Caco-2 permeability (Papp < 10 × 10⁻⁶ cm/s) and increased aqueous solubility [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA; computed) |
|---|---|
| Target Compound Data | 84.8 Ų (XLogP3: 0.8; HBD: 1; HBA: 5) |
| Comparator Or Baseline | 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3): TPSA 68.5 Ų (XLogP3: 0.5; HBD: 2; HBA: 4) |
| Quantified Difference | ΔTPSA = +16.3 Ų (+23.8%); ΔXLogP3 = +0.3 log units; ΔHBA = +1 acceptor |
| Conditions | Computed by Cactvs 3.4.8.18 / XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The TPSA difference of 16.3 Ų is above the generally accepted threshold for significant permeability impact (10 Ų), meaning procurement decisions must distinguish between these analogs for cell-based vs. biochemical assay design.
- [1] PubChem CID 2726801 (target) vs. CID 76173 (des-methoxy). Computed properties: TPSA 84.8 Ų vs. 68.5 Ų; XLogP3-AA 0.8 vs. 0.5; HBD 1 vs. 2; HBA 5 vs. 4. View Source
- [2] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Establishes TPSA ≤ 140 Ų and rotatable bonds ≤ 10 as bioavailability thresholds; provides framework for interpreting TPSA differences.) View Source
